Luteolin 7-Sulfate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Luteolin 7-Sulfate: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Luteolin 7-sulfate, a sulfated flavonoid found in various marine and terrestrial plants, has garnered significant scientific interest due to its distinct biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Luteolin 7-sulfate. A key focus is its well-documented role in the attenuation of melanin synthesis through the modulation of the cAMP-responsive element-binding protein (CREB), microphthalmia-associated transcription factor (MITF), and tyrosinase (TYR) signaling cascade. This document consolidates key data into structured tables, details relevant experimental methodologies, and presents a visual representation of its primary signaling pathway, offering a valuable resource for researchers in pharmacology, dermatology, and drug discovery.
Chemical Structure and Identification
Luteolin 7-sulfate is a flavonoid, specifically a flavone, which is a class of compounds characterized by a specific three-ring structure. The addition of a sulfate group at the 7-position of the luteolin backbone significantly influences its solubility and bioavailability.
| Identifier | Value |
| IUPAC Name | [2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl] hydrogen sulfate[1] |
| SMILES String | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)O)O[1][2] |
| InChI Key | NTLSJCCPWSJISD-UHFFFAOYSA-N[1] |
| CAS Number | 56857-57-9[1][3] |
Physicochemical Properties
The physicochemical properties of Luteolin 7-sulfate are crucial for its handling, formulation, and biological activity.
| Property | Value |
| Molecular Formula | C₁₅H₁₀O₉S[1][3] |
| Molecular Weight | 366.3 g/mol [1][3] |
| Appearance | Typically a yellow crystalline solid[4] |
| Solubility | Soluble in DMSO.[5] Soluble in water and organic solvents.[4] |
| Storage | Store at -20°C. For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[5] |
Biological Activity: Attenuation of Melanin Synthesis
The most extensively studied biological activity of Luteolin 7-sulfate is its ability to inhibit melanogenesis.[5][6][7][8][9] This effect is primarily achieved through the downregulation of tyrosinase (TYR), the rate-limiting enzyme in melanin production.[6][10] The mechanism of action involves the modulation of the CREB-MITF signaling pathway.[5][6][7][8][9]
Luteolin 7-sulfate has been shown to attenuate the phosphorylation of the cAMP-responsive element-binding protein (CREB).[6][8] This, in turn, leads to a decrease in the expression of the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and function.[6][8][10] The reduction in MITF levels subsequently suppresses the transcription of the tyrosinase gene (TYR), resulting in decreased tyrosinase protein levels and activity, and ultimately, a reduction in melanin synthesis.[6][10]
Studies have demonstrated that Luteolin 7-sulfate is effective in reducing melanin production in both murine melanoma B16-F10 cells and primary human epidermal melanocytes (HEMs).[6][8] Notably, it exhibits lower cytotoxicity compared to its parent compound, luteolin.[11]
Experimental Protocols
The following are summaries of key experimental methodologies used to investigate the biological effects of Luteolin 7-sulfate.
Cell Culture
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Cell Lines: B16-F10 murine melanoma cells and primary human epidermal melanocytes (HEMs) are commonly used.[8]
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Culture Conditions: Cells are typically maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere with 5% CO₂ at 37°C.[9]
Cell Viability Assay
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Purpose: To determine the non-toxic concentration range of Luteolin 7-sulfate.
-
Methodology:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with varying concentrations of Luteolin 7-sulfate for a specified period (e.g., 48 hours).[1][3][5][6]
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12]
-
Melanin Content Assay
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Purpose: To quantify the effect of Luteolin 7-sulfate on melanin production.
-
Methodology:
-
Cells are treated with a non-toxic concentration of Luteolin 7-sulfate and a stimulant of melanogenesis (e.g., α-melanocyte-stimulating hormone or forskolin).[1][3][5][6]
-
After the treatment period, cells are lysed.
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The melanin content in the cell lysates is measured spectrophotometrically at a wavelength of approximately 475 nm.[9]
-
Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR)
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Purpose: To measure the mRNA expression levels of genes involved in melanogenesis, such as TYR and MITF.
-
Methodology:
Western Blot Analysis
-
Purpose: To determine the protein levels of key signaling molecules, such as MITF, total CREB, and phosphorylated CREB (p-CREB).
-
Methodology:
-
Cells are treated as described for the other assays.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
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The membrane is incubated with primary antibodies specific for the target proteins (MITF, p-CREB, total CREB) and a loading control (e.g., β-actin).
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The membrane is then incubated with a secondary antibody, and the protein bands are visualized and quantified.[5][7]
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathway affected by Luteolin 7-sulfate and a general experimental workflow for its investigation.
Caption: Signaling pathway of Luteolin 7-Sulfate in inhibiting melanin synthesis.
Caption: General experimental workflow for investigating Luteolin 7-Sulfate's effects.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Luteolin 7-Sulfate Attenuates Melanin Synthesis through Inhibition of CREB- and MITF-Mediated Tyrosinase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Luteolin 7-Sulfate Attenuates Melanin Synthesis through Inhibition of CREB- and MITF-Mediated Tyrosinase Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of anti-metastatic potential of Cisplatin polymeric nanocarriers on B16F10 melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
